Cas no 313477-85-9 ((2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol)

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol structure
313477-85-9 structure
商品名:(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
CAS番号:313477-85-9
MF:C10H10ClIN4O4
メガワット:412.568273067474
MDL:MFCD09833503
CID:300974
PubChem ID:10716626

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 化学的及び物理的性質

名前と識別子

    • (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 6-CHLORO-2-IODOPURINE-9-RIBOSIDE
    • (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)-oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
    • 9H-Purine, 6-chloro-2-iodo-9-β-D-ribofuranosyl-
    • 9H-Purine,6-chloro-2-iodo-9-b-D-ribofuranosyl-
    • (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • 6-Chloro-2-iodo-9-beta-D-ribofuranosyl purine
    • 6-Chloro-2-iodopurine riboside
    • (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxyMethyl)tetrahydrofuran-3,4-diol
    • 6-Chloro-2-iodo-9-beta-D-ribofuranosyl-9H-purine
    • -2-((6-Chloro-2-iodo-9H-purin-9-yl)
    • (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)-oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-dio
    • MFCD09833503
    • EN300-19884837
    • 9H-Purine, 6-chloro-2-iodo-9--D-ribofuranosyl-
    • (2S,3S,4R,5S)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
    • 313477-85-9
    • (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
    • AKOS037651895
    • SCHEMBL741923
    • F12900
    • MDL: MFCD09833503
    • インチ: 1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
    • InChIKey: BUXRSMOYQZICAU-UUOKFMHZSA-N
    • ほほえんだ: ClC1N=C(I)N=C2N([C@H]3[C@@H]([C@H](O)[C@@H](CO)O3)O)C=NC=12

計算された属性

  • せいみつぶんしりょう: 427.938
  • どういたいしつりょう: 427.938
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123A^2
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 2.60±0.1 g/cm3 (20 ºC 760 Torr),
  • ふってん: 715.7±70.0 °C(Predicted)
  • フラッシュポイント: 379.8±35.7 °C
  • ようかいど: 極微溶性(0.1 g/l)(25ºC)、
  • PSA: 122.75000
  • LogP: -1.04810
  • じょうきあつ: 0.0±2.3 mmHg at 25°C
  • 酸性度係数(pKa): 13.00±0.70(Predicted)

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol セキュリティ情報

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB18602-1g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9 97%
1g
1684.00 2021-07-09
Enamine
EN300-19884837-10g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9
10g
$4667.0 2023-09-16
Enamine
EN300-19884837-5.0g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9
5.0g
$3147.0 2023-07-06
Enamine
EN300-19884837-0.05g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9
0.05g
$912.0 2023-09-16
Enamine
EN300-19884837-0.25g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9
0.25g
$999.0 2023-09-16
Ambeed
A260564-1g
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
313477-85-9 95+%
1g
$232.0 2024-04-20
Enamine
EN300-19884837-0.1g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9
0.1g
$956.0 2023-09-16
Alichem
A159002890-1g
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
313477-85-9 95%
1g
$400.00 2023-09-02
Chemenu
CM138692-5g
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)-oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
313477-85-9 95%
5g
$626 2023-03-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB18602-1g
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
313477-85-9 97%
1g
¥1684 2023-09-15

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 関連文献

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diolに関する追加情報

(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A Comprehensive Overview

The compound (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, with CAS number 313477-85-9, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and its potential applications in drug discovery. The molecule consists of a purine ring system substituted with chlorine and iodine atoms at specific positions, which are critical for its biological activity. The oxolane (tetrahydrofuran) ring with hydroxymethyl and diol functionalities further enhances its chemical versatility and bioavailability.

Recent studies have highlighted the importance of purine analogs in the development of antiviral and anticancer agents. The presence of the 6-chloro and 2-iodo substituents on the purine ring suggests that this compound may exhibit unique binding properties to specific biological targets. For instance, the iodine atom at position 2 could play a crucial role in enhancing the molecule's ability to interact with nucleic acids or proteins through halogen bonding. Similarly, the chlorine substituent at position 6 may contribute to the compound's stability and selectivity.

The stereochemistry of the molecule—specifically the (2R,3R,4S,5R) configuration—is another critical feature that determines its pharmacokinetic properties. The arrangement of hydroxyl groups on the oxolane ring not only influences solubility but also potentially affects the molecule's ability to penetrate cellular membranes. Recent advancements in stereochemical analysis have enabled researchers to better understand how these configurations impact bioavailability and efficacy.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions that require precise control over stereochemistry. The synthesis typically begins with the preparation of the purine core followed by selective substitution at positions 6 and 2. The formation of the oxolane ring is achieved through cyclization reactions that ensure the correct stereochemical outcome. Recent innovations in asymmetric catalysis have significantly improved the efficiency and yield of these reactions.

In terms of biological activity, this compound has shown promise as an inhibitor of certain enzymes involved in nucleic acid metabolism. For example, it has been demonstrated to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells. The inhibition of RNR could potentially lead to cell cycle arrest or apoptosis in rapidly dividing cells, making this compound a candidate for anticancer therapy.

Moreover, computational studies have revealed that this compound exhibits favorable pharmacokinetic properties. Molecular docking simulations suggest that it can bind effectively to target proteins without significant steric hindrance. Additionally, its hydroxymethyl group may enhance metabolic stability by reducing susceptibility to enzymatic degradation.

The development of this compound has also been influenced by recent trends in personalized medicine. Researchers are exploring how variations in genetic makeup could affect the efficacy and toxicity of this compound. For instance, polymorphisms in genes encoding drug-metabolizing enzymes could influence how individuals respond to this compound.

In conclusion, (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol represents a cutting-edge advancement in medicinal chemistry. Its unique structure and stereochemistry make it a valuable tool for exploring novel therapeutic strategies against cancer and viral infections. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:313477-85-9)(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
A848907
清らかである:99%
はかる:1g
価格 ($):209.0